molecular formula C11H7F3O2 B13221743 2-[3-(Trifluoromethoxy)phenyl]furan

2-[3-(Trifluoromethoxy)phenyl]furan

Cat. No.: B13221743
M. Wt: 228.17 g/mol
InChI Key: WTPRQMMTWZYXLZ-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethoxy)phenyl]furan is an organic compound with the molecular formula C11H7F3O2. It is characterized by a furan ring substituted with a 3-(trifluoromethoxy)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethoxy)phenyl]furan typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction parameters such as temperature, solvent, and catalyst concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethoxy)phenyl]furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans, dihydrofurans, and furan-2,3-dione derivatives .

Scientific Research Applications

2-[3-(Trifluoromethoxy)phenyl]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]furan involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)phenyl]furan
  • 2-[3-(Methoxy)phenyl]furan
  • 2-[3-(Chloromethoxy)phenyl]furan

Uniqueness

2-[3-(Trifluoromethoxy)phenyl]furan is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H7F3O2

Molecular Weight

228.17 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]furan

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)16-9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7H

InChI Key

WTPRQMMTWZYXLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CO2

Origin of Product

United States

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